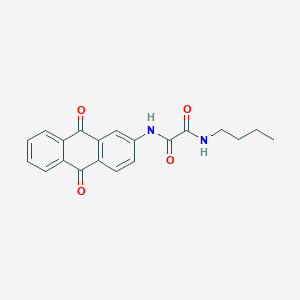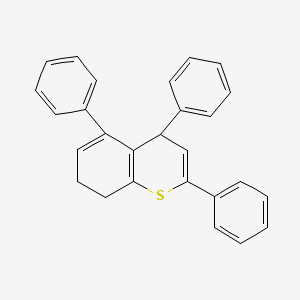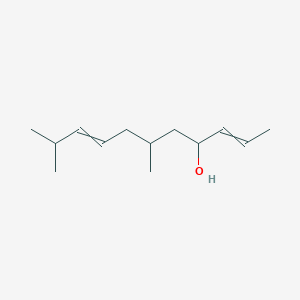
6,10-Dimethylundeca-2,8-dien-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylundeca-2,8-dien-4-OL is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 6,10-Dimethylundeca-2,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . This method provides a straightforward approach to obtaining the compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
6,10-Dimethylundeca-2,8-dien-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or ketones, while reduction can yield saturated alcohols . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, leading to the formation of esters or ethers .
Scientific Research Applications
6,10-Dimethylundeca-2,8-dien-4-OL has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it serves as a precursor for the synthesis of natural products and bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 6,10-Dimethylundeca-2,8-dien-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bonds in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways . These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
6,10-Dimethylundeca-2,8-dien-4-OL can be compared with similar compounds such as 6,10-Dimethyl-5,9-undecadien-2-one and 5,9-Undecadien-2-ol, 6,10-dimethyl- . These compounds share similar structural features, including the presence of double bonds and methyl groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For instance, while 6,10-Dimethyl-5,9-undecadien-2-one is primarily used in the synthesis of squalene, this compound is more versatile in its applications .
Properties
CAS No. |
90660-61-0 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
6,10-dimethylundeca-2,8-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-8,11-14H,9-10H2,1-4H3 |
InChI Key |
KNHUDRADIITAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(C)CC=CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


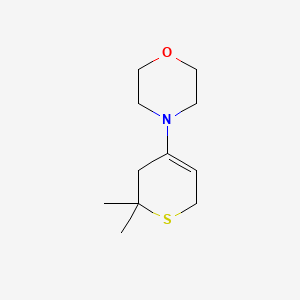
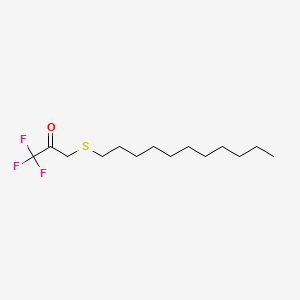
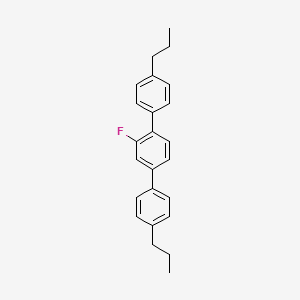
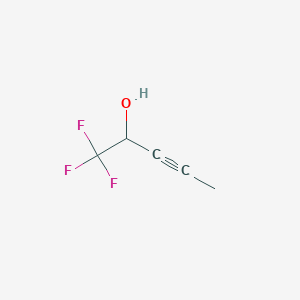
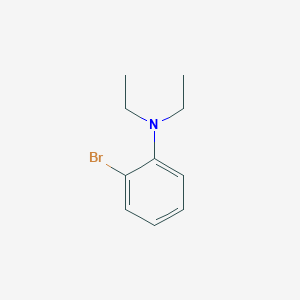
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

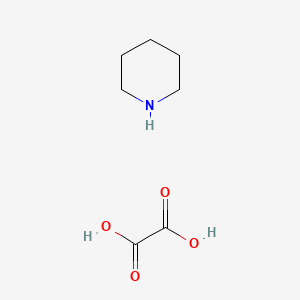
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
